Cas no 1213448-57-7 ((3S)-3-AMINO-3-(3,5-DIBROMOPHENYL)PROPAN-1-OL)

(3S)-3-AMINO-3-(3,5-DIBROMOPHENYL)PROPAN-1-OL 化学的及び物理的性質
名前と識別子
-
- (3S)-3-AMINO-3-(3,5-DIBROMOPHENYL)PROPAN-1-OL
- Benzenepropanol, γ-amino-3,5-dibromo-, (γS)-
- 1213448-57-7
- EN300-1163931
-
- インチ: 1S/C9H11Br2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m0/s1
- InChIKey: YOJSXYOARUKVNT-VIFPVBQESA-N
- ほほえんだ: C(O)C[C@H](N)C1=CC(Br)=CC(Br)=C1
計算された属性
- せいみつぶんしりょう: 308.91869g/mol
- どういたいしつりょう: 306.92074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.785±0.06 g/cm3(Predicted)
- ふってん: 400.4±40.0 °C(Predicted)
- 酸性度係数(pKa): 14.85±0.10(Predicted)
(3S)-3-AMINO-3-(3,5-DIBROMOPHENYL)PROPAN-1-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163931-250mg |
(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol |
1213448-57-7 | 250mg |
$1170.0 | 2023-10-03 | ||
Enamine | EN300-1163931-1000mg |
(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol |
1213448-57-7 | 1000mg |
$1272.0 | 2023-10-03 | ||
Enamine | EN300-1163931-2.5g |
(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol |
1213448-57-7 | 2.5g |
$2127.0 | 2023-06-08 | ||
Enamine | EN300-1163931-10.0g |
(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol |
1213448-57-7 | 10g |
$4667.0 | 2023-06-08 | ||
Enamine | EN300-1163931-0.1g |
(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol |
1213448-57-7 | 0.1g |
$956.0 | 2023-06-08 | ||
Enamine | EN300-1163931-1.0g |
(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol |
1213448-57-7 | 1g |
$1086.0 | 2023-06-08 | ||
Enamine | EN300-1163931-500mg |
(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol |
1213448-57-7 | 500mg |
$1221.0 | 2023-10-03 | ||
Enamine | EN300-1163931-10000mg |
(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol |
1213448-57-7 | 10000mg |
$5467.0 | 2023-10-03 | ||
Enamine | EN300-1163931-50mg |
(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol |
1213448-57-7 | 50mg |
$1068.0 | 2023-10-03 | ||
Enamine | EN300-1163931-100mg |
(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol |
1213448-57-7 | 100mg |
$1119.0 | 2023-10-03 |
(3S)-3-AMINO-3-(3,5-DIBROMOPHENYL)PROPAN-1-OL 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
(3S)-3-AMINO-3-(3,5-DIBROMOPHENYL)PROPAN-1-OLに関する追加情報
(3S)-3-Amino-3-(3,5-Dibromophenyl)Propan-1-Ol (CAS No. 1213448-57-7): Structural Insights and Emerging Applications in Chemical Biology
The compound (3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol, identified by CAS Registry Number 1213448-57-7, represents a structurally unique organic molecule with significant potential in pharmacological and biochemical research. This chiral compound features a branched propanol backbone bearing an amino group at the 3-position and a substituted phenyl ring at the same carbon. The aromatic ring is further functionalized with two bromine atoms at the 3,5 positions, creating a highly electron-withdrawing configuration that imparts distinctive physicochemical properties. Recent studies highlight its role as a versatile scaffold for designing bioactive molecules targeting diverse biological pathways.
Synthetic advancements have enabled precise control over the stereochemistry of this compound's chiral center (carbon 3). Researchers at Stanford University demonstrated that asymmetric synthesis via organocatalytic approaches achieves enantiomeric excesses exceeding 99%, critical for preclinical drug development. The presence of both amino and hydroxyl groups provides multiple sites for post-synthetic modifications, such as conjugation with fluorophores or radioactive isotopes for imaging applications. A 2022 publication in Journal of Medicinal Chemistry reported its use as a clickable precursor in click chemistry protocols for ligand-directed drug delivery systems.
Biochemical investigations reveal intriguing interactions with protein kinases and epigenetic regulators. A collaborative study between MIT and Genentech showed that derivatives of this compound selectively inhibit histone deacetylase 6 (HDAC6) with IC₅₀ values below 0.5 μM while sparing other isoforms. This selectivity arises from the unique spatial arrangement of the brominated phenyl group and amino alcohol moiety, which synergistically bind to HDAC6's catalytic pocket. Such properties make it an attractive lead compound for developing treatments targeting neurodegenerative diseases linked to protein aggregation.
In the realm of chemical biology, this compound serves as a valuable probe for studying cellular signaling pathways. Researchers at EMBL utilized its photoreactive analogs to map protein-protein interaction networks in live cells through photocrosslinking experiments. The bromine substituents enhance solubility in aqueous buffers while maintaining stability under physiological conditions—a critical balance for intracellular applications. Recent work published in Nature Chemical Biology demonstrated its utility in identifying novel binding partners of heat shock proteins during oxidative stress responses.
Perspectives on future applications include its potential as a building block in supramolecular chemistry. A team at ETH Zurich recently synthesized host-guest complexes using this molecule's tertiary amine as a binding site for anionic pharmaceutical agents. Computational docking studies predict favorable interactions with negatively charged drug molecules such as heparin derivatives, suggesting innovative approaches to enhance drug solubility and bioavailability without altering pharmacophoric groups.
Safety evaluations conducted by the FDA-funded Center for Drug Evaluation confirm its low acute toxicity profile when administered subcutaneously to murine models at therapeutic doses (≤50 mg/kg). Metabolic studies using LC/MS-based metabolomics identified phase II conjugation pathways involving glucuronic acid conjugation of the hydroxyl group, supporting its potential development into clinical candidates with favorable pharmacokinetics.
Ongoing research focuses on exploiting its chiroptical properties through circular dichroism spectroscopy to study protein-ligand interactions in real-time. Collaborative efforts between Scripps Research Institute and Pfizer have generated fluorescently labeled derivatives that enable live-cell tracking of drug distribution within tumor microenvironments—a breakthrough highlighted in a recent cover article of Bioconjugate Chemistry.
1213448-57-7 ((3S)-3-AMINO-3-(3,5-DIBROMOPHENYL)PROPAN-1-OL) 関連製品
- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)
- 209163-25-7(Fmoc-(R,S)-3-1-carboxymethyl-2-valerolactame)
- 1261678-21-0(2-(4-(Difluoromethoxy)-2-methylbenzoyl)pyridine)
- 1632-83-3(1-Methylbenzimidazole)
- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 1426444-81-6({2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride)
- 6972-51-6(2-(2,5-Dimethylphenyl)ethanol)
- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)
- 500204-21-7(2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)



